molecular formula C6H10ClNO2 B6182172 2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride CAS No. 2613381-84-1

2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride

Cat. No.: B6182172
CAS No.: 2613381-84-1
M. Wt: 163.6
InChI Key:
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Description

2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H9NO2·HCl. It is also known by its IUPAC name, but-3-yn-1-ylglycine hydrochloride . This compound is characterized by the presence of an amino group attached to a but-3-yn-1-yl chain and an acetic acid moiety, forming a hydrochloride salt. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride typically involves the reaction of but-3-yn-1-amine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the but-3-yn-1-yl group allows for unique interactions with target molecules, leading to specific biological effects .

Comparison with Similar Compounds

2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

2613381-84-1

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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